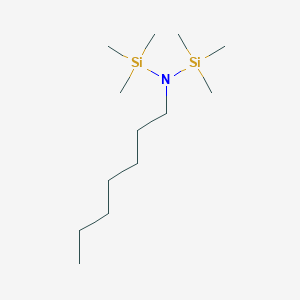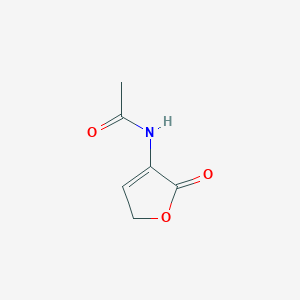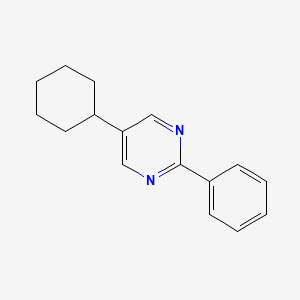![molecular formula C18H22O2S2 B14375412 1-[2-(Benzylsulfanyl)-2-methylpropane-1-sulfonyl]-4-methylbenzene CAS No. 89647-16-5](/img/structure/B14375412.png)
1-[2-(Benzylsulfanyl)-2-methylpropane-1-sulfonyl]-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Benzylsulfanyl)-2-methylpropane-1-sulfonyl]-4-methylbenzene is a chemical compound known for its unique structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Benzylsulfanyl)-2-methylpropane-1-sulfonyl]-4-methylbenzene typically involves the reaction of benzyl halides with sulfur-containing intermediates. One common method includes the use of benzyl Grignard reagents reacting with phosphinic acid thioesters, leading to the formation of benzyl sulfides . The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-[2-(Benzylsulfanyl)-2-methylpropane-1-sulfonyl]-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced under specific conditions to yield sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Benzyl Grignard reagents and phosphinic acid thioesters are typical reagents for substitution reactions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzyl derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[2-(Benzylsulfanyl)-2-methylpropane-1-sulfonyl]-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-[2-(Benzylsulfanyl)-2-methylpropane-1-sulfonyl]-4-methylbenzene involves its interaction with specific molecular targets. The sulfanyl and sulfonyl groups play a crucial role in its reactivity, allowing it to form stable complexes with various biological molecules. These interactions can disrupt normal cellular processes, leading to its antimicrobial and potential therapeutic effects .
Comparación Con Compuestos Similares
2-(Benzylsulfanyl)-1H-benzimidazole: Known for its antimicrobial properties.
[2-(Benzylsulfanyl)benzylidene]imidazolones: Used in the synthesis of spirocyclic compounds.
Diaryl thioethers and aryl benzyl thioethers: Commonly used in medicinal chemistry and materials science.
Uniqueness: 1-[2-(Benzylsulfanyl)-2-methylpropane-1-sulfonyl]-4-methylbenzene stands out due to its dual functional groups, which provide a unique combination of reactivity and stability. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
89647-16-5 |
|---|---|
Fórmula molecular |
C18H22O2S2 |
Peso molecular |
334.5 g/mol |
Nombre IUPAC |
1-(2-benzylsulfanyl-2-methylpropyl)sulfonyl-4-methylbenzene |
InChI |
InChI=1S/C18H22O2S2/c1-15-9-11-17(12-10-15)22(19,20)14-18(2,3)21-13-16-7-5-4-6-8-16/h4-12H,13-14H2,1-3H3 |
Clave InChI |
RRLNIORMJDCELD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)CC(C)(C)SCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



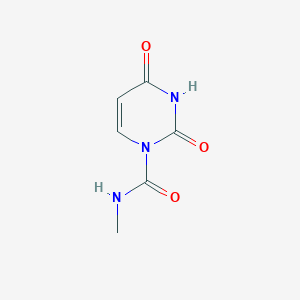
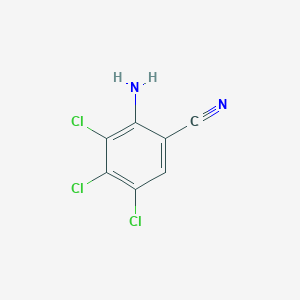
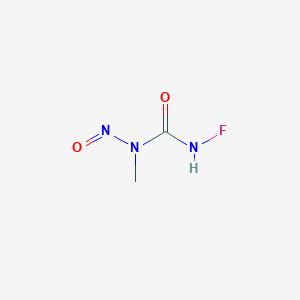

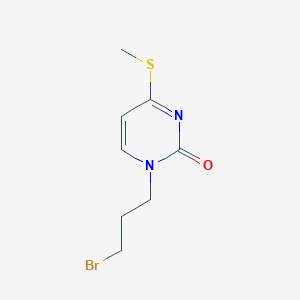
![N-Ethyl-N-{[methyldi(prop-1-en-1-yl)silyl]methyl}ethanamine](/img/structure/B14375381.png)
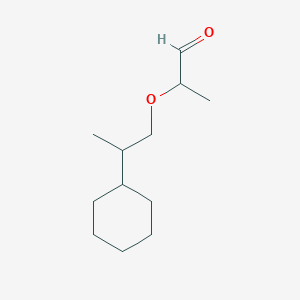
![2-Hydroxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14375398.png)
